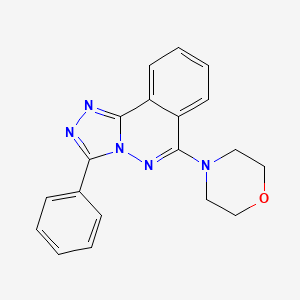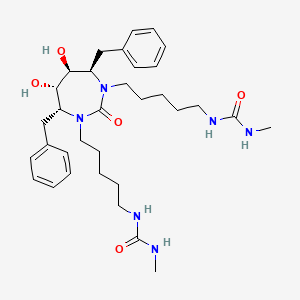
1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El yoduro de 1-(2-(N-p-metoxibencilanilino)etil)-1-metil-piperidinio etanol es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos de la investigación científica. Este compuesto presenta un núcleo de piperidinio, sustituido con un grupo metoxibencilo y una cadena anilinoetil, lo que lo convierte en una molécula única con interesantes propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del yoduro de 1-(2-(N-p-metoxibencilanilino)etil)-1-metil-piperidinio etanol generalmente involucra varios pasos, comenzando con la preparación del derivado de p-metoxibencilanilina. Este intermedio se hace reaccionar luego con yoduro de etilo y 1-metilpiperidina en condiciones controladas para formar el producto final. Las condiciones de reacción a menudo incluyen el uso de disolventes como el etanol y catalizadores para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de grupos protectores, como el grupo p-metoxibencilo, es crucial para garantizar la selectividad y el rendimiento del producto deseado. Los pasos de purificación finales pueden incluir cristalización y cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
El yoduro de 1-(2-(N-p-metoxibencilanilino)etil)-1-metil-piperidinio etanol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar los aldehídos o ácidos correspondientes.
Reducción: El grupo nitro (si está presente) se puede reducir a una amina.
Sustitución: El ion yoduro se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Las reacciones generalmente se llevan a cabo a temperaturas y presiones controladas para garantizar el resultado deseado.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metoxi puede producir p-metoxibenzaldehído, mientras que la sustitución del ion yoduro puede producir varios derivados de piperidinio sustituidos.
Aplicaciones Científicas De Investigación
El yoduro de 1-(2-(N-p-metoxibencilanilino)etil)-1-metil-piperidinio etanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con las moléculas biológicas y sus efectos sobre los procesos celulares.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del yoduro de 1-(2-(N-p-metoxibencilanilino)etil)-1-metil-piperidinio etanol implica su interacción con objetivos moleculares específicos. El núcleo de piperidinio puede interactuar con varios receptores y enzimas, modulando su actividad. El grupo metoxibencilo puede mejorar la afinidad de unión del compuesto y la selectividad hacia ciertos objetivos, lo que lleva a efectos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos similares
Yoduro de 1-(2-(N-bencilanilino)etil)-1-metil-piperidinio etanol: Carece del grupo metoxi, lo que resulta en diferentes propiedades químicas y actividad biológica.
Yoduro de 1-(2-(N-p-metoxibencilanilino)etil)-1-etil-piperidinio etanol:
Unicidad
El yoduro de 1-(2-(N-p-metoxibencilanilino)etil)-1-metil-piperidinio etanol es único debido a la presencia del grupo metoxibencilo, que imparte propiedades químicas y biológicas específicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Número CAS |
102207-34-1 |
|---|---|
Fórmula molecular |
C24H37IN2O2 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
ethanol;N-[(4-methoxyphenyl)methyl]-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;iodide |
InChI |
InChI=1S/C22H31N2O.C2H6O.HI/c1-24(16-7-4-8-17-24)18-15-23(21-9-5-3-6-10-21)19-20-11-13-22(25-2)14-12-20;1-2-3;/h3,5-6,9-14H,4,7-8,15-19H2,1-2H3;3H,2H2,1H3;1H/q+1;;/p-1 |
Clave InChI |
XWXRJZZQAURJST-UHFFFAOYSA-M |
SMILES canónico |
CCO.C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


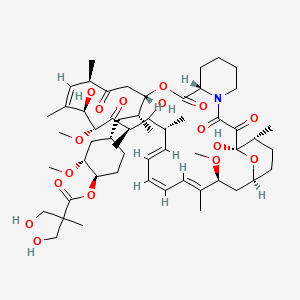
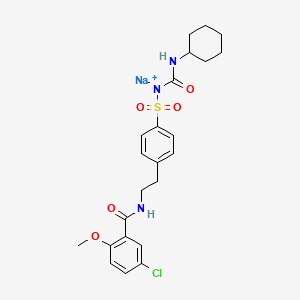
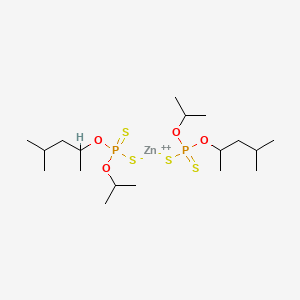

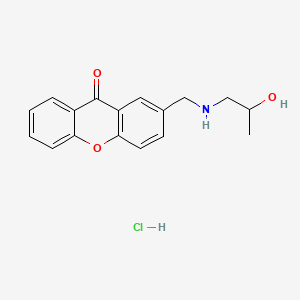
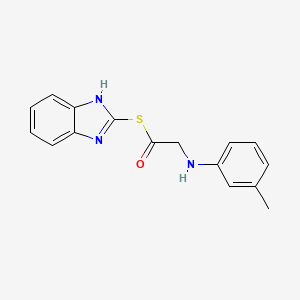

![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)
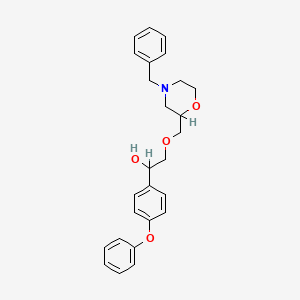
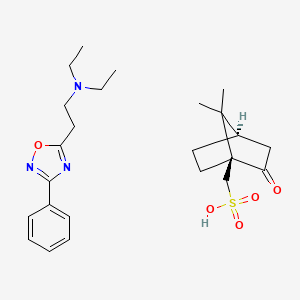
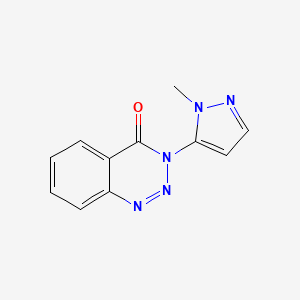
![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)
